4-[(E)-3-(4-bromophenyl)prop-2-enoyl]-1-methyl-5,6,7,8-tetrahydro-2H-isoquinolin-3-one
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Overview
Description
4-[(E)-3-(4-bromophenyl)prop-2-enoyl]-1-methyl-5,6,7,8-tetrahydro-2H-isoquinolin-3-one is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a bromophenyl group and a tetrahydroisoquinoline core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-3-(4-bromophenyl)prop-2-enoyl]-1-methyl-5,6,7,8-tetrahydro-2H-isoquinolin-3-one typically involves multiple steps:
Formation of the Bromophenyl Group: The initial step involves the bromination of a phenyl group to form 4-bromophenyl.
Aldol Condensation: The bromophenyl group undergoes aldol condensation with an appropriate aldehyde to form the (E)-3-(4-bromophenyl)prop-2-enoyl intermediate.
Cyclization: The intermediate is then subjected to cyclization reactions to form the tetrahydroisoquinoline core.
Final Coupling: The final step involves coupling the (E)-3-(4-bromophenyl)prop-2-enoyl group with the tetrahydroisoquinoline core under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline core, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the carbonyl group in the (E)-3-(4-bromophenyl)prop-2-enoyl moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
4-[(E)-3-(4-bromophenyl)prop-2-enoyl]-1-methyl-5,6,7,8-tetrahydro-2H-isoquinolin-3-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of enzymes such as monoamine oxidase B (MAO-B) and acetylcholinesterase. By inhibiting MAO-B, it prevents the breakdown of dopamine, thereby enhancing dopaminergic activity in the brain. This mechanism is particularly relevant in the context of neurodegenerative diseases like Parkinson’s and Alzheimer’s .
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-bromophenyl)prop-2-enoyl chloride: Shares the bromophenyl and prop-2-enoyl moieties but lacks the tetrahydroisoquinoline core.
(E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one: Contains a similar bromophenyl group but differs in the presence of a chlorophenyl group and the absence of the isoquinoline structure.
Uniqueness
4-[(E)-3-(4-bromophenyl)prop-2-enoyl]-1-methyl-5,6,7,8-tetrahydro-2H-isoquinolin-3-one is unique due to its combination of a bromophenyl group with a tetrahydroisoquinoline core. This structural uniqueness contributes to its distinct pharmacological properties and potential therapeutic applications.
Properties
IUPAC Name |
4-[(E)-3-(4-bromophenyl)prop-2-enoyl]-1-methyl-5,6,7,8-tetrahydro-2H-isoquinolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO2/c1-12-15-4-2-3-5-16(15)18(19(23)21-12)17(22)11-8-13-6-9-14(20)10-7-13/h6-11H,2-5H2,1H3,(H,21,23)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDJIRIHUSYMAH-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=C(C(=O)N1)C(=O)C=CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CCCCC2=C(C(=O)N1)C(=O)/C=C/C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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